Gas Separation Membranes: DMDMS-Derived Silica Exhibits Superior H₂ Permeance but Reduced H₂/N₂ Selectivity Relative to MTMOS and TMOS
In a direct head-to-head study of silica membranes prepared via chemical vapor deposition (CVD) at 650°C, dimethyldimethoxysilane (DMDMS)-derived membranes exhibited an H₂ permeance of 4.4 × 10⁻⁸ mol·m⁻²·s⁻¹·Pa⁻¹ and an H₂/N₂ ideal selectivity of 410 at 600°C [1]. In comparison, methyltrimethoxysilane (MTMOS)-derived membranes showed an H₂ permeance of 2.4 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹ (5.5× higher) and a selectivity of 740 (1.8× higher), while tetramethyl orthosilicate (TMOS)-derived membranes exhibited an H₂ permeance of 1.7 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹ (3.9× higher) and a selectivity of 990 (2.4× higher).
| Evidence Dimension | Hydrogen gas permeance and H₂/N₂ ideal selectivity |
|---|---|
| Target Compound Data | H₂ permeance: 4.4 × 10⁻⁸ mol·m⁻²·s⁻¹·Pa⁻¹; H₂/N₂ selectivity: 410 |
| Comparator Or Baseline | MTMOS: 2.4 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹ / 740; TMOS: 1.7 × 10⁻⁷ mol·m⁻²·s⁻¹·Pa⁻¹ / 990 |
| Quantified Difference | DMDMS H₂ permeance is 0.18× that of MTMOS and 0.26× that of TMOS; H₂/N₂ selectivity is 0.55× that of MTMOS and 0.41× that of TMOS |
| Conditions | CVD at 650°C and atmospheric pressure; measurement at 600°C |
Why This Matters
The markedly lower H₂ permeance of DMDMS-derived membranes makes them unsuitable for applications requiring high throughput hydrogen separation, but their enhanced methyl group content may improve hydrothermal stability, which is critical for processes involving steam.
- [1] Kato, H.; Lundin, S.-T.B.; Ahn, S.-J.; Takagaki, A.; Kikuchi, R.; Oyama, S.T. Gas Separation Silica Membranes Prepared by Chemical Vapor Deposition of Methyl-Substituted Silanes. Membranes 2019, 9(11), 144. https://doi.org/10.3390/membranes9110144 View Source
